[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines several functional groups, including a furan ring, an oxazole ring, and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole intermediates, followed by their coupling with the chromene derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and chromene rings can be oxidized under specific conditions.
Reduction: The oxazole ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies often focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Researchers study its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in various disease models.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate include other heterocyclic compounds that contain furan, oxazole, or chromene rings. Examples include:
- This compound
- 2-(furan-2-yl)-1,3-oxazole
- 3-(furan-2-yl)-2H-chromen-2-one
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6/c20-17(13-8-11-4-1-2-5-14(11)24-18(13)21)23-10-12-9-16(25-19-12)15-6-3-7-22-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEIFGKHKFABNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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